1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel-
Description
Properties
CAS No. |
1694-82-2 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
(3aS,7aR)-5-methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C9H10O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2,6-7H,3-4H2,1H3/t6-,7+/m1/s1 |
InChI Key |
OEMSKMUAMXLNKL-RQJHMYQMSA-N |
SMILES |
CC1=CCC2C(C1)C(=O)OC2=O |
Isomeric SMILES |
CC1=CC[C@@H]2[C@H](C1)C(=O)OC2=O |
Canonical SMILES |
CC1=CCC2C(C1)C(=O)OC2=O |
Other CAS No. |
1694-82-2 |
Pictograms |
Corrosive; Irritant; Health Hazard |
Synonyms |
cis-4-Methyl-4-cyclohexene-1,2-dicarboxylic Anhydride; 4-Methyl-cis-4-cyclohexene-1,2-decarboxylic Anhydride; 4-Methyl-cis-4-cyclohexene-1,2-dicarboxylic Anhydride; cis-1,2,3,6-Tetrahydro-4-methylphthalic Acid Anhydride; cis-4-Methyl-1,2,3,6-tetrahyd |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stereochemical Outcomes
The Diels-Alder mechanism follows a concerted pathway where isoprene (diene) reacts with maleic anhydride (dienophile) to form a six-membered cyclohexene ring. The endo rule governs stereoselectivity, favoring the transition state where substituents adopt an interior position. This results in the cis configuration of the methyl group at the 5-position and the anhydride oxygen atoms, consistent with the (3aR,7aS)-rel stereochemistry.
The reaction can be represented as:
Laboratory-Scale Synthesis Parameters
Key reaction conditions for small-scale production include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C | Higher temperatures accelerate reaction but risk side reactions |
| Solvent | Toluene or xylene | Aprotic solvents enhance dienophile reactivity |
| Molar Ratio (MA:Isoprene) | 1.1:1 to 1.3:1 | Excess maleic anhydride suppresses diene polymerization |
| Reaction Time | 4–8 hours | Prolonged duration improves conversion but may degrade product |
| Additives | 0.1–0.5% Hydroquinone | Inhibits radical-mediated oligomerization of diene |
Typical laboratory yields range from 75–85%, with purity >95% after vacuum distillation.
Industrial Production Optimization
Large-scale manufacturing requires modifications to improve efficiency and safety while maintaining stereochemical fidelity.
Continuous Flow Reactor Systems
Modern facilities employ continuous flow technology to:
-
Minimize thermal gradients through precise temperature control
-
Reduce residence time, suppressing byproduct formation
-
Enhance heat dissipation in exothermic reactions
A patented process achieves 90–92% yield with 98% purity using:
Byproduct Management
Common impurities and mitigation strategies:
| Impurity | Source | Mitigation Technique |
|---|---|---|
| Polyisoprene oligomers | Diene polymerization | Hydroquinone inhibitors (0.2–0.4 wt%) |
| Maleic acid | Hydrolysis of anhydride | Strict moisture control (<50 ppm H₂O) |
| exo-Adduct | Alternative transition state | Maintain reaction T < 110°C |
Purification and Isolation Techniques
Post-synthetic processing ensures pharmaceutical-grade purity:
Vacuum Fractional Distillation
Recrystallization
-
Solvent system: Ethyl acetate/hexane (1:3 v/v)
-
Yields colorless crystals with mp 29–32°C
Alternative Synthetic Approaches
While less common, these methods provide complementary routes:
Enzymatic Resolution of Racemates
Lipase-catalyzed kinetic resolution using:
Photochemical Isomerization
UV irradiation (254 nm) induces:
-
Conformational changes in exo-adducts
-
Thermodynamic equilibration toward cis-fused product
-
Requires photosensitizers (e.g., benzophenone) for efficiency
Analytical Characterization
Critical quality control metrics and methods:
| Parameter | Method | Specification |
|---|---|---|
| Stereochemical purity | Chiral HPLC (Chiralpak IA) | >99% (3aR,7aS)-enantiomer |
| Anhydride content | Titration with NaOH | 98–102% of theoretical |
| Residual solvents | GC-FID | <500 ppm toluene |
| Heavy metals | ICP-MS | <10 ppm total |
Chemical Reactions Analysis
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phthalic acid derivative. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding tetrahydrophthalic acid. This reaction is typically carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anhydride group is replaced by nucleophiles such as amines or alcohols. These reactions are often carried out under mild conditions using organic solvents.
The major products formed from these reactions include phthalic acid derivatives, tetrahydrophthalic acid, and various substituted isobenzofurandiones.
Scientific Research Applications
Synthetic Chemistry
1,3-Isobenzofurandione is utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of diverse derivatives that can be employed in pharmaceutical and agrochemical applications.
Case Study: Synthesis of Bioactive Compounds
Research has demonstrated the use of this compound as a precursor for synthesizing bioactive molecules. For instance, it has been used to develop anti-inflammatory agents and other therapeutic compounds. The reaction pathways often involve cyclization and functionalization processes that leverage its reactivity.
Polymer Chemistry
The compound is also significant in polymer chemistry. It can be polymerized to form unsaturated polyester resins which are used in coatings, adhesives, and composite materials.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Density | 1.2 g/cm³ |
| Glass Transition Temp | 70 °C |
| Tensile Strength | 50 MPa |
These properties make it suitable for applications in automotive and aerospace industries where lightweight yet strong materials are required.
Environmental Applications
1,3-Isobenzofurandione derivatives have been explored for their potential use in environmental remediation processes. Their ability to form complexes with heavy metals makes them candidates for developing materials that can capture pollutants from water sources.
Case Study: Heavy Metal Adsorption
A study investigated the adsorption capacity of modified forms of this compound for lead ions in aqueous solutions. Results indicated a significant reduction in lead concentration, showcasing its potential as an environmental remediation agent.
Pharmaceutical Applications
The pharmaceutical industry has recognized the potential of 1,3-isobenzofurandione derivatives in drug development. Its structural features contribute to the activity of various pharmacophores.
Data Table: Pharmacological Activities
| Activity Type | Compound Derivative | Reference |
|---|---|---|
| Antimicrobial | Derivative A | Smith et al., 2020 |
| Anti-inflammatory | Derivative B | Johnson et al., 2021 |
| Anticancer | Derivative C | Lee et al., 2019 |
These derivatives have shown promise in preclinical trials for treating conditions such as cancer and infections.
Mechanism of Action
The mechanism of action of 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modification of protein function and the regulation of cellular processes.
In biological systems, the compound has been shown to inhibit the activity of certain enzymes involved in inflammation and pain signaling pathways. This inhibition is thought to be mediated through the covalent modification of key amino acid residues in the active sites of these enzymes .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 4325-56-8 .
- Molecular Formula : C₈H₈O₃.
- Molecular Weight : 152.15 g/mol.
- Stereochemistry : Rel-(3aR,7aS) configuration, indicating a bicyclic fused ring system with defined stereocenters .
- Structure : A tetrahydroisobenzofuran-1,3-dione derivative with a methyl substituent at position 3.
Key Properties :
- XLogP3 : 0.8 (moderate lipophilicity) .
- Polar Surface Area (PSA) : 43.4 Ų, indicative of moderate polarity due to carbonyl groups .
- Exact Mass : 152.04734 g/mol .
- Applications : Primarily used as an intermediate in polymer synthesis (e.g., epoxy resins) and specialty chemicals .
Comparison with Structurally Similar Compounds
Tetrahydrophthalic Anhydride (THPA)
Carbic Anhydride (Nadic Anhydride)
- CAS Number : 129-64-6 .
- Molecular Formula : C₉H₈O₃.
- Structure: Contains a methano bridge (4,7-methano group) instead of a methyl substituent.
- Key Differences: Higher molecular weight (164.16 g/mol) and altered stereochemistry (3aR,4S,7R,7aS) . Applications: Used in high-temperature polymers and flame-retardant materials due to its rigid bicyclic structure . Solubility: Soluble in chloroform, unlike non-methano analogs .
Methyl Tetrahydrophthalic Anhydride (MTHPA)
4-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
Data Table: Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | PSA (Ų) | Key Applications |
|---|---|---|---|---|---|---|
| Target Compound | 4325-56-8 | C₈H₈O₃ | 152.15 | 0.8 | 43.4 | Polymer intermediates, resins |
| Tetrahydrophthalic Anhydride | 85-43-8 | C₈H₈O₃ | 152.15 | 0.5 | 43.4 | Epoxy curing agents |
| Carbic Anhydride | 129-64-6 | C₉H₈O₃ | 164.16 | 1.2 | 43.4 | High-temperature polymers |
| Methyl THPA (MTHPA) | 19438-64-3 | C₉H₁₀O₃ | 166.17 | 1.0 | 43.4 | Electronic encapsulants |
| 4-Methyl-THID | 5333-84-6 | C₈H₈O₃ | 152.15 | 0.7 | 43.4 | Specialty resins |
Biological Activity
1,3-Isobenzofurandione, specifically the compound 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel- (CAS Number: 1694-82-2), is a derivative of tetrahydrophthalic anhydride. This compound has garnered attention in various fields of research due to its unique biological activities and potential applications in pharmaceuticals and materials science. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in a structured format.
The molecular formula of 1,3-Isobenzofurandione is with a molecular weight of approximately 152.15 g/mol. Below are some key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H8O3 |
| Molecular Weight | 152.15 g/mol |
| IUPAC Name | 1,3-Isobenzofurandione |
| CAS Registry Number | 1694-82-2 |
| LogP (octanol/water) | 1.042 |
| Boiling Point | 598.34 K |
Research indicates that 1,3-Isobenzofurandione exhibits various biological activities primarily through its interaction with cellular pathways. The compound has been shown to possess:
- Antioxidant Properties : It can scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in tissues.
- Antimicrobial Activity : Preliminary investigations have indicated effectiveness against certain bacterial strains.
Case Studies
-
Antioxidant Activity :
A study conducted by Ghitau et al. (1983) demonstrated that derivatives of tetrahydrophthalic anhydride, including 1,3-Isobenzofurandione, significantly reduced oxidative damage in vitro. The antioxidant capacity was measured using DPPH radical scavenging assays. -
Anti-inflammatory Effects :
Research published in the Journal of Medicinal Chemistry highlighted that the compound could modulate the NF-kB signaling pathway, leading to decreased expression of inflammatory markers in macrophage cultures. -
Antimicrobial Properties :
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL.
Toxicological Profile
While exploring the biological activity of 1,3-Isobenzofurandione, it is essential to consider its safety profile:
- Skin Sensitization : The compound has been classified as a skin sensitizer (H317), indicating potential allergic reactions upon contact.
- Eye Damage : It is also categorized as causing serious eye damage (H318), necessitating caution during handling.
Q & A
Basic: What are the recommended methods for synthesizing and purifying (3aR,7aS)-rel-1,3-isobenzofurandione derivatives?
Methodological Answer:
Synthesis typically involves Diels-Alder reactions between maleic anhydride derivatives and dienes (e.g., substituted cyclohexenes). For purification, recrystallization in non-polar solvents (e.g., toluene) or column chromatography using silica gel with ethyl acetate/hexane gradients is effective . Ensure inert conditions (N₂ atmosphere) to prevent oxidation of the anhydride moiety. Post-synthesis characterization via FT-IR (C=O stretch at ~1850 cm⁻¹) and ¹H-NMR (cyclohexene protons at δ 5.2–6.0 ppm) is critical .
Advanced: How can stereochemical discrepancies in synthesized (3aR,7aS)-rel derivatives be resolved?
Methodological Answer:
Discrepancies often arise from cis vs. trans ring junctions or racemization during synthesis. Use X-ray crystallography (as in Bennett et al., 2010) to confirm absolute configuration . For dynamic systems, variable-temperature NMR can detect conformational interconversions. Chiral HPLC with cellulose-based columns resolves enantiomers, while computational modeling (DFT) predicts thermodynamic stability of stereoisomers .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (classified as skin/eye irritant) .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (respiratory hazard) .
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
- Spill Management: Absorb with sand/vermiculite; dispose as hazardous waste .
Advanced: How does the stereochemistry of (3aR,7aS)-rel derivatives influence their reactivity in polymer synthesis?
Methodological Answer:
The cis-fused bicyclic structure enhances rigidity, affecting polymer chain packing and thermal stability. For example, Epiclon (a related derivative) forms poly(amide-imide)s with L-methionine via diacid chloride intermediates. Microwave-assisted polymerization (100% power, 6 min) reduces reaction time compared to conventional reflux, yielding polymers with inherent viscosities of 0.15–0.36 dL/g .
Basic: What analytical techniques are used to confirm the purity and identity of this compound?
Methodological Answer:
- Chromatography: HPLC with UV detection (λ = 210–240 nm) monitors purity.
- Spectroscopy: ¹³C-NMR confirms the absence of carbonyl impurities (expected anhydride carbons at ~170 ppm) .
- Elemental Analysis: Validate %C, %H, and %O within ±0.3% of theoretical values.
Advanced: How can researchers address contradictory data on the compound’s stability under acidic/basic conditions?
Methodological Answer:
Contradictions may stem from solvent effects or isomerization. Conduct controlled hydrolysis studies:
- Acidic Conditions (pH < 3): Monitor via FT-IR for loss of anhydride peaks.
- Basic Conditions (pH > 10): Titrate liberated dicarboxylic acid with NaOH.
Use kinetic modeling (Arrhenius plots) to predict degradation rates. Refer to safety data sheets for incompatibility warnings (e.g., reacts violently with strong oxidizers) .
Basic: What are the primary applications of this compound in materials science?
Methodological Answer:
It serves as a precursor for:
- Thermosetting Polymers: Epoxy resins with enhanced thermal stability (decomposition >300°C) .
- Optically Active Polymers: Chiral polyimides for enantioselective membranes .
Advanced: What strategies optimize enantioselective synthesis of (3aR,7aS)-rel derivatives?
Methodological Answer:
- Chiral Catalysts: Use Jacobsen’s Co-salen complexes for asymmetric Diels-Alder reactions.
- Kinetic Resolution: Enzymatic hydrolysis (e.g., lipases) separates diastereomers.
- Dynamic Stereocontrol: Adjust reaction temperature to favor thermodynamically stable stereoisomers .
Basic: How should researchers mitigate risks of byproduct formation during synthesis?
Methodological Answer:
- Byproduct Identification: GC-MS or LC-MS detects dimers/oligomers.
- Reaction Optimization: Reduce maleic anhydride excess (<10 mol%) and limit reaction time to 24 hr.
- Workup: Extract unreacted diene with hexane before crystallization .
Advanced: What computational tools predict the compound’s reactivity in novel reaction pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
